Lipophilicity Advantage: XLogP3 of 2.9 Distinguishes the Benzylsulfanyl Compound from More Polar and More Lipophilic In-Class Analogs
The target compound's computed XLogP3 of 2.9 [1] occupies a distinct intermediate lipophilicity window that is absent in the closest 1,2,5-thiadiazole-piperidine-acetamide analogs. The thiophen-3-yl analog (CAS 2034379-58-1, C13H16N4OS2, MW 308.4) is predictably less lipophilic (estimated XLogP3 ≈1.8–2.2) due to its smaller, more polar heteroaromatic side chain , while the naphthalen-1-yl analog is substantially more lipophilic (estimated XLogP3 >4.0). The benzylsulfanyl side chain thus provides a Goldilocks logP that balances membrane permeability with aqueous solubility—a parameter window strongly associated with oral bioavailability in drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | Thiophen-3-yl analog (CAS 2034379-58-1): estimated XLogP3 ≈1.8–2.2; Naphthalen-1-yl analog: estimated XLogP3 >4.0; Class-optimal oral drug space reference: XLogP3 1–3 |
| Quantified Difference | Benzylsulfanyl compound sits centrally within oral drug-like logP space (Δ ≈+0.7–1.1 vs. thiophenyl analog; Δ ≈−1.1+ vs. naphthalenyl analog) |
| Conditions | Computed physicochemical properties (XLogP3 algorithm v3.0, PubChem); comparator values estimated from molecular formula and structural similarity |
Why This Matters
An XLogP3 of 2.9 places the compound squarely within the optimal oral drug-like window (typically 1–3), whereas analogs with XLogP3 <2 risk poor passive membrane permeability and those with XLogP3 >4 risk solubility-limited absorption and promiscuous off-target binding, making the benzylsulfanyl compound the most balanced starting point for lead optimization.
- [1] PubChem Compound Summary, CID 126855143. Computed Properties section: XLogP3-AA = 2.9. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997;23(1–3):3–25. (Class reference for optimal logP range in oral drug space.) View Source
